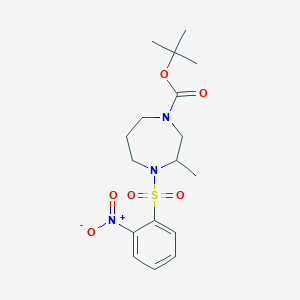![molecular formula C21H23F3N4O3 B15155640 2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-[2-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15155640.png)
2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-[2-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione” is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione” typically involves multi-step organic reactions. The starting materials often include substituted piperidines, trifluoromethoxybenzene derivatives, and pyrido[2,3-d]pyrimidine precursors. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the piperidine moiety.
Cyclization: reactions to form the pyrido[2,3-d]pyrimidine core.
Functional group transformations: to introduce the trifluoromethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Scalability: considerations to ensure the process is economically viable.
化学反应分析
Types of Reactions
“2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione” can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Leading to reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: such as halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the molecule.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of “2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione” would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction interference: Affecting intracellular signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds might include other pyrido[2,3-d]pyrimidines with different substituents, such as:
- 2-(3,5-dimethylpiperidin-1-yl)-5-phenyl-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
- 2-(3,5-dimethylpiperidin-1-yl)-5-[2-(methoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
Uniqueness
The uniqueness of “2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione” lies in its specific substituents, which can significantly influence its chemical properties and biological activities.
属性
分子式 |
C21H23F3N4O3 |
|---|---|
分子量 |
436.4 g/mol |
IUPAC 名称 |
2-(3,5-dimethylpiperidin-1-yl)-5-[2-(trifluoromethoxy)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C21H23F3N4O3/c1-11-7-12(2)10-28(9-11)20-26-18-17(19(30)27-20)14(8-16(29)25-18)13-5-3-4-6-15(13)31-21(22,23)24/h3-6,11-12,14H,7-10H2,1-2H3,(H2,25,26,27,29,30) |
InChI 键 |
MHPXAABZQUUHKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CN(C1)C2=NC3=C(C(CC(=O)N3)C4=CC=CC=C4OC(F)(F)F)C(=O)N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B15155560.png)
![Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B15155561.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15155565.png)

![N,N-diethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155574.png)
![3-benzyl-2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15155582.png)
![N-(2,5-dichlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15155583.png)
![N~2~-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B15155586.png)
![3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15155590.png)
![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B15155592.png)
![2-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15155597.png)

![(3-nitrophenyl)[1-(propan-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B15155603.png)
![Ethyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155617.png)
